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Compound of Interest

Compound Name:
Tetraphenylantimony(V)

methoxide

Cat. No.: B088660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Tetraphenylantimony(V) methoxide. Due to the limited availability of directly published

spectra for this specific compound, this guide synthesizes information from closely related

organoantimony(V) compounds and fundamental spectroscopic principles to present a

predictive yet detailed analysis. This document is intended to serve as a valuable resource for

the identification, characterization, and quality control of Tetraphenylantimony(V) methoxide
and analogous structures in a research and development setting.

Introduction
Tetraphenylantimony(V) methoxide, with the chemical formula (C₆H₅)₄SbOCH₃, is a

pentacoordinate organoantimony compound. The central antimony atom is in the +5 oxidation

state and is typically found in a trigonal bipyramidal geometry. The four phenyl groups and the

methoxide group constitute the ligands. Spectroscopic analysis is crucial for confirming the

structure and purity of this compound. This guide outlines the expected features in Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for

Tetraphenylantimony(V) methoxide. These values are derived from published data for
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analogous tetraphenylantimony(V) derivatives and general knowledge of organometallic

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organometallic compounds

in solution.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (Hz)

Assignment

Phenyl-H (ortho) 7.8 - 8.2 Multiplet

Aromatic protons

closest to the

antimony center.

Phenyl-H (meta,

para)
7.2 - 7.6 Multiplet

Aromatic protons

further from the

antimony center.

Methoxide-H 3.5 - 4.0 Singlet
Protons of the

methoxy group.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Assignment

Phenyl-C (ipso) 140 - 145
Carbon atom of the phenyl ring

directly bonded to antimony.

Phenyl-C (ortho) 134 - 136
Carbon atoms at the ortho

positions of the phenyl rings.

Phenyl-C (meta) 128 - 130
Carbon atoms at the meta

positions of the phenyl rings.

Phenyl-C (para) 130 - 132
Carbon atom at the para

position of the phenyl rings.

Methoxide-C 50 - 55
Carbon atom of the methoxy

group.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule

through their characteristic vibrational frequencies.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Vibration Type Assignment

3050 - 3080 C-H stretch

Aromatic C-H stretching

vibrations of the phenyl

groups.

2815 - 2950 C-H stretch

Aliphatic C-H stretching

vibrations of the methoxy

group.

1430 - 1440 C=C stretch

Aromatic C=C stretching

vibrations within the phenyl

rings.

1050 - 1090 Sb-O-C stretch
Stretching vibration of the

antimony-oxygen-carbon bond.

~1020 C-O stretch

Stretching vibration of the

carbon-oxygen bond in the

methoxide.

440 - 470 Sb-C stretch
Stretching vibration of the

antimony-carbon bonds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
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m/z Proposed Fragment Comments

474 [(C₆H₅)₄Sb]⁺
Loss of the methoxide radical.

This is often the base peak.

443 [(C₆H₅)₃SbOCH₃]⁺ Loss of a phenyl radical.

397 [(C₆H₅)₃Sb]⁺
Loss of a phenyl radical and

the methoxide group.

353 [Sb(C₆H₅)₂]⁺ Further fragmentation.

154 [C₁₂H₁₀]⁺ Biphenyl fragment.

77 [C₆H₅]⁺ Phenyl fragment.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of Tetraphenylantimony(V) methoxide, based on procedures for similar

compounds.

Synthesis of Tetraphenylantimony(V) Methoxide
A common synthetic route involves the reaction of a tetraphenylantimony(V) halide with a

sodium alkoxide.

Caption: Synthetic workflow for Tetraphenylantimony(V) methoxide.

Procedure:

Dissolve Tetraphenylantimony(V) bromide in anhydrous methanol.

Add a stoichiometric equivalent of sodium methoxide to the solution.

Stir the reaction mixture at room temperature for several hours.

Filter the resulting suspension to remove the sodium bromide precipitate.

Remove the solvent from the filtrate under reduced pressure to yield the crude product.
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Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether)

to obtain pure Tetraphenylantimony(V) methoxide.

Spectroscopic Characterization Workflow
Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy:

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g.,

CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g.,

400 MHz for ¹H).

Process the spectra, including Fourier transformation, phase correction, and baseline

correction.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy:

For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on

the ATR crystal.

For a KBr pellet, grind a small amount of the sample with dry KBr and press into a thin pellet.

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,

Electron Impact - EI, or Electrospray Ionization - ESI).

Acquire the mass spectrum over an appropriate m/z range.

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Logical Relationships in Spectroscopic Data
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The interpretation of spectroscopic data relies on the logical correlation between the observed

signals and the molecular structure.

Caption: Correlation between molecular structure and spectroscopic signals.

This guide provides a foundational understanding of the expected spectroscopic characteristics

of Tetraphenylantimony(V) methoxide. Researchers should use this information as a

reference for the analysis of their own experimentally obtained data. It is important to note that

actual spectroscopic values may vary depending on the specific experimental conditions, such

as the solvent used and the instrumentation.

To cite this document: BenchChem. [Spectroscopic Profile of Tetraphenylantimony(V)
Methoxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088660#spectroscopic-data-of-tetraphenylantimony-
v-methoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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